2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
“2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Substitution Reactions: The final step involves the substitution of the hydrogen atoms on the pyrimidine ring with the desired substituents, such as the 3,5-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new polymers, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core but lacks the pyrazole and phenyl substituents.
3,5-Dimethylpyrazole: Contains the pyrazole ring but lacks the pyrimidine core and phenyl substituents.
N-Phenylpyrimidin-4-amine: Similar structure but lacks the dimethyl and pyrazole substituents.
Uniqueness
The uniqueness of “2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” lies in its specific combination of functional groups and rings, which could confer unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGFJAKPBBXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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